molecular formula C6H4Cl2N2O2 B14912428 2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine

2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine

Cat. No.: B14912428
M. Wt: 207.01 g/mol
InChI Key: RCTQJKITYWIPSM-UHFFFAOYSA-N
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Description

2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine is an organic compound belonging to the pyrimidine family. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a dioxino ring fused to the pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine typically involves the cyclization of 4,5-dihydroxy-2-methyl-pyrimidine followed by dibromination and oxidation of the methyl group. This process leads to the formation of 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxaldehyde, which can then be further transformed into various derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the dioxino ring structure .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dioxino ring, which imparts distinct chemical properties and reactivity compared to other pyrimidine derivatives. This uniqueness makes it valuable in specific applications where such properties are desired .

Properties

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207.01 g/mol

IUPAC Name

2,4-dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine

InChI

InChI=1S/C6H4Cl2N2O2/c7-4-3-5(10-6(8)9-4)12-2-1-11-3/h1-2H2

InChI Key

RCTQJKITYWIPSM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C(=NC(=N2)Cl)Cl

Origin of Product

United States

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